molecular formula C17H27N6S.CH3O4S<br>C18H30N6O4S2 B13804054 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate CAS No. 83969-12-4

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate

Cat. No.: B13804054
CAS No.: 83969-12-4
M. Wt: 458.6 g/mol
InChI Key: MLTFWXODZCFGQN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thiadiazolium ring, azo group, and multiple amine functionalities, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate typically involves multiple steps, starting with the formation of the thiadiazolium ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azo group is introduced via diazotization and subsequent coupling reactions. The final step involves the methylation of the sulphate group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and azo functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound’s amine and azo groups allow it to form stable complexes with various biomolecules, influencing their function. This can lead to the inhibition or activation of specific enzymes or receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene-4’-sulfonyl chloride: Shares the azo and dimethylamino functionalities.

    3-(Dimethylamino)propylamine: Contains the dimethylamino group and is used in similar applications.

Uniqueness

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium methyl sulphate is unique due to the presence of the thiadiazolium ring, which imparts distinct chemical and biological properties not found in other similar compounds. This makes it a valuable molecule for specialized applications in research and industry.

Properties

CAS No.

83969-12-4

Molecular Formula

C17H27N6S.CH3O4S
C18H30N6O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;methyl sulfate

InChI

InChI=1S/C17H27N6S.CH4O4S/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;1-5-6(2,3)4/h8-13H,1-7H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MLTFWXODZCFGQN-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.